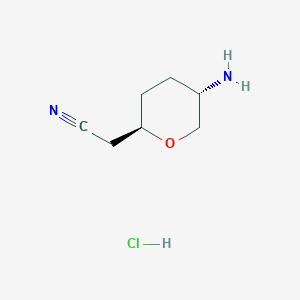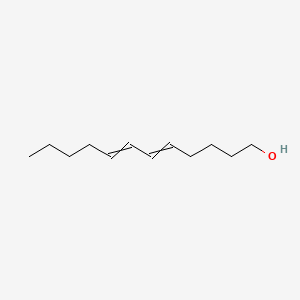![molecular formula C25H15FN2O4S B14101870 1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101870.png)
1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzothiazolyl group, and a dihydrochromenopyrrole-dione core
準備方法
The synthesis of 1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Construction of the Dihydrochromenopyrrole Core: This step involves cyclization reactions, often using catalysts such as Lewis acids to facilitate the formation of the chromeno[2,3-c]pyrrole structure.
Attachment of the Fluorophenyl Group: The final step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the core structure.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorophenyl or methoxybenzothiazolyl moieties, using reagents like halogens or nucleophiles.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form additional ring structures.
科学的研究の応用
1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its distinct chemical properties.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The fluorophenyl and methoxybenzothiazolyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar compounds to 1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
1-(4-Chlorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydroquinolino[2,3-c]pyrrole-3,9-dione: Similar structure but with a quinoline ring instead of a chromene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C25H15FN2O4S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H15FN2O4S/c1-31-15-10-11-17-19(12-15)33-25(27-17)28-21(13-6-8-14(26)9-7-13)20-22(29)16-4-2-3-5-18(16)32-23(20)24(28)30/h2-12,21H,1H3 |
InChIキー |
SNHDGKBGYUNUSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101788.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101810.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14101825.png)




![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14101876.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14101896.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14101901.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101910.png)


